![molecular formula C17H21F3N2O2 B2883511 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198737-72-1](/img/structure/B2883511.png)

2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

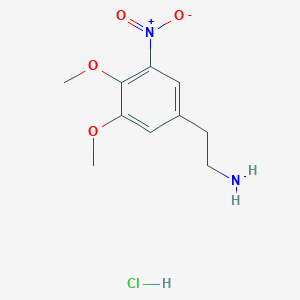

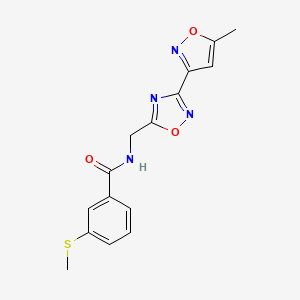

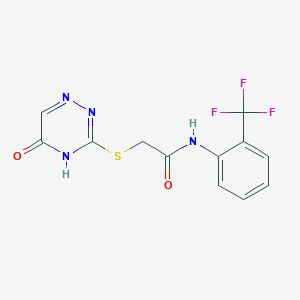

The synthesis of compounds similar to 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, such as Trifluoromethylpyridine (TFMP) derivatives, involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutanecarbonyl group attached to a piperidin-4-yl group, which is further connected to a pyridine ring via a methoxy bridge. The pyridine ring carries a trifluoromethyl group.Chemical Reactions Analysis

While specific chemical reactions involving 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine are not detailed in the search results, TFMP derivatives are known to be important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .Wissenschaftliche Forschungsanwendungen

Photophysics and Photochemistry

Research in this area includes studies on the structural and functional aspects of DNA photolyases, which are enzymes that repair DNA damage induced by UV radiation using visible light energy. These studies highlight the intricate mechanisms of light-mediated DNA repair processes, which could inform the design of compounds that mimic or modulate these biological activities for therapeutic applications (Sancar, 1994).

Organometallic Chemistry and Catalysis

Investigations into the synthesis and properties of cyclometalated complexes and their application in catalysis are significant. These studies explore the electronic structures and redox behaviors of complexes with potential uses in catalytic processes, including those relevant to pharmaceutical and material sciences (Yao et al., 2015).

Synthetic Organic Chemistry

Synthetic methodologies involving cyclobutanones and pyridines are crucial for constructing complex organic molecules. Research in this area encompasses the development of novel synthetic routes and catalytic systems for producing pharmacologically relevant structures, including methods for cycloisomerization and ene-ynamide transformations (Couty et al., 2009).

Medicinal Chemistry and Drug Discovery

Research also delves into the identification and characterization of compounds with potential therapeutic applications. For instance, studies on dihydropyridine derivatives as adrenoceptor-selective antagonists provide insights into the design of drugs targeting specific receptors to treat conditions like prostate hyperplasia (Wong et al., 1998).

Materials Science and Corrosion Inhibition

The study of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments showcases the application of these compounds in protecting industrial materials. This research informs the development of more efficient and environmentally friendly corrosion protection strategies (Ansari et al., 2015).

Zukünftige Richtungen

The demand for TFMP derivatives, which are structurally similar to 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, has been increasing steadily over the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . This suggests that research into compounds like 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine will continue to be an important area of focus in the future.

Eigenschaften

IUPAC Name |

cyclobutyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2/c18-17(19,20)14-5-2-6-15(21-14)24-11-12-7-9-22(10-8-12)16(23)13-3-1-4-13/h2,5-6,12-13H,1,3-4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGIEJFSEMOSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)

![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)

![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)

![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)